Emate - 148672-09-7

Emate

Catalog Number: EVT-364254
CAS Number: 148672-09-7
Molecular Formula: C18H23NO4S
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Estrone 3-O-sulfamate (EMATE) is a synthetic steroid sulfatase inhibitor. [, , , , , , ] Steroid sulfatases are enzymes that hydrolyze 3β-hydroxy steroid sulfates, such as cholesterol and pregnenolone sulfate. [] They play a significant role in regulating the synthesis of estrogenic steroids, such as estrone and dehydroepiandrosterone, in endocrine-dependent tumors. [, , ]

EMATE acts as an active site-directed inhibitor of steroid sulfatases, specifically targeting estrone sulfatase and dehydroepiandrosterone sulfatase. [, ] Due to its potent inhibition of these enzymes, EMATE has been explored as a potential therapeutic agent for hormone-dependent cancers, particularly breast cancer. [, , , , , , ]

Future Directions
  • Developing EMATE analogs with improved pharmacological properties: This involves designing analogs with reduced estrogenicity, enhanced bioavailability, and increased target selectivity. [, , , , , , , ]
  • Developing better delivery systems for EMATE: Optimizing EMATE's formulation and delivery methods can improve its bioavailability and efficacy, potentially leading to more favorable clinical outcomes. []
  • Expanding the investigation of EMATE's impact on other steroid sulfatase-related diseases: This includes exploring its potential therapeutic benefits in conditions such as endometriosis, endometrial cancer, and prostate cancer. [, , ]

Estrone

Relevance: Estrone is the parent compound of EMATE. EMATE is the sulfamate derivative of estrone formed by the reaction of the sodium salt of estrone with sulfamoyl chloride . While EMATE was developed as a potent steroid sulfatase inhibitor, it was later discovered to possess estrogenic activity, similar to estrone .

Estradiol

Relevance: Estradiol is structurally similar to both estrone and EMATE. It differs from estrone by the presence of a hydroxyl group instead of a ketone group at the 17-position . While EMATE is a potent steroid sulfatase inhibitor, some studies have synthesized estradiol derivatives as potential steroid sulfatase inhibitors . These derivatives often aim to combine structural features of estradiol with modifications aimed at enhancing steroid sulfatase inhibition while minimizing estrogenic activity.

Dehydroepiandrosterone sulfate (DHEAS)

Relevance: DHEAS is a substrate for steroid sulfatase, similar to estrone sulfate, the primary substrate of EMATE . Therefore, EMATE inhibits not only the conversion of estrone sulfate to estrone but also the conversion of DHEAS to dehydroepiandrosterone (DHEA) . This dual inhibition makes EMATE a potentially effective therapeutic agent for hormone-dependent cancers, as it targets both estrogen and androgen biosynthesis pathways.

(E)-17-oximino-3-O-sulfamoyl-1,3,5(10)-estratriene (OMATE)

Relevance: OMATE is a structurally related compound to EMATE, designed to retain the potent sulfatase inhibitory properties of EMATE while reducing its estrogenicity . It differs from EMATE by the presence of an oxime group at the 17-position instead of a ketone group.

4-Methylcoumarin 7-O-sulfamate (COUMATE)

Relevance: COUMATE represents a different class of steroid sulfatase inhibitors compared to the steroidal EMATE . Though less potent than EMATE, COUMATE has the advantage of being non-estrogenic, making it a more desirable candidate for breast cancer treatment .

3,4-Dimethylcoumarin 3-O-sulfamate

Relevance: This compound is a more potent steroid sulfatase inhibitor than COUMATE, exhibiting an IC50 of 30 nM compared to COUMATE's 380 nM in MCF-7 cells . This highlights the potential for modifying the coumarin scaffold to develop even more potent non-estrogenic steroid sulfatase inhibitors than COUMATE and, by extension, potentially more advantageous alternatives to EMATE for treating hormone-dependent cancers.

Source and Classification

Estrone 3-O-sulfamate is derived from estrone, a steroid hormone produced primarily in the ovaries. The modification at the 3-position with a sulfamate group significantly alters its biological activity. The compound is classified as a steroidal sulfatase inhibitor, which plays a crucial role in the metabolism of estrogens. Inhibition of steroid sulfatase can lead to decreased levels of active estrogens in tissues, making it relevant for conditions such as hormone-dependent cancers.

Synthesis Analysis

The synthesis of Estrone 3-O-sulfamate typically involves several key steps:

  1. Starting Material: Estrone is used as the primary starting material.
  2. Sulfamoylation: The sulfamate group is introduced through a reaction with sulfamoyl chloride or similar reagents. This process often requires specific conditions such as controlled temperature and solvent choice to ensure successful attachment without degradation of the steroid structure.
  3. Purification: Following synthesis, the product is purified using techniques like chromatography to isolate the desired compound from by-products.

For example, one method described involves Friedel-Crafts acetylation followed by catalytic hydrogenation and demethylation to yield various estrone derivatives before introducing the sulfamate group . The efficiency and yield of these reactions can be influenced by parameters such as temperature, reaction time, and concentrations of reactants.

Molecular Structure Analysis

Estrone 3-O-sulfamate has a complex molecular structure characterized by:

  • Core Structure: It retains the steroid framework typical of estrones.
  • Functional Groups: The presence of a sulfamate group at the 3-position significantly alters its chemical behavior compared to estrone.
  • Molecular Formula: C18_{18}H21_{21}NO4_{4}S
  • Molecular Weight: Approximately 357.43 g/mol

The structural modifications impart unique properties that enhance binding affinity to biological targets such as steroid sulfatase . X-ray crystallography has been employed to elucidate its three-dimensional conformation, revealing critical interactions that underpin its biological activity .

Chemical Reactions Analysis

Estrone 3-O-sulfamate engages in several significant chemical reactions:

  1. Inhibition Mechanism: It irreversibly inhibits steroid sulfatase by forming covalent bonds with active site residues, leading to permanent loss of enzyme activity.
  2. Hydrolysis: In biological systems, Estrone 3-O-sulfamate can undergo hydrolysis to release estrone and sulfamic acid, which may influence local estrogen levels .
  3. Reactivity with Nucleophiles: The electrophilic nature of the sulfamate group makes it susceptible to nucleophilic attack, which can lead to various downstream effects in metabolic pathways.

The potency of Estrone 3-O-sulfamate as an inhibitor is exemplified by its low IC50_{50} values in various assays (e.g., approximately 18 nM in human placental microsomes) .

Mechanism of Action

The mechanism of action for Estrone 3-O-sulfamate primarily involves:

  • Steroid Sulfatase Inhibition: By irreversibly binding to steroid sulfatase, it prevents the conversion of estrone sulfate back into active estrone, thereby reducing estrogen levels in target tissues .
  • Cell Cycle Arrest: Studies have shown that treatment with Estrone 3-O-sulfamate leads to G2-M phase cell cycle arrest in breast cancer cell lines, indicating its potential role in cancer therapy .
  • Apoptosis Induction: The compound has also been associated with inducing apoptosis in certain cancer cell types, suggesting additional mechanisms beyond mere enzyme inhibition.
Physical and Chemical Properties Analysis

Estrone 3-O-sulfamate exhibits distinct physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: The compound is relatively stable under physiological conditions but can be hydrolyzed over time.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are critical for its formulation into therapeutic agents and influence its bioavailability and pharmacokinetics.

Applications

Estrone 3-O-sulfamate has several notable applications:

  1. Cancer Therapy: Its role as a steroid sulfatase inhibitor positions it as a candidate for treating hormone-dependent cancers such as breast cancer by lowering estrogen levels .
  2. Research Tool: It serves as an important tool in biochemical research for studying estrogen metabolism and the role of steroid sulfatase in various diseases.
  3. Drug Development: Ongoing studies aim to develop more potent analogs based on its structure to enhance efficacy against various cancers and other hormone-related conditions .
Introduction to Steroid Sulfatase and Hormone-Dependent Pathologies

Steroid Sulfatase (STS) occupies a pivotal position in steroid hormone metabolism, serving as the principal enzyme responsible for converting biologically inactive steroid sulfates into their active hormonal forms. This enzymatic activity profoundly influences intracrine physiology – the process whereby tissues locally generate bioactive steroids from circulating precursors – making STS a critical regulatory node in hormone homeostasis. The enzyme's broad substrate specificity encompasses key steroid precursors including estrone sulfate and dehydroepiandrosterone sulfate, positioning STS at the convergence point of both estrogenic and androgenic pathways. Dysregulation of STS expression and activity has been mechanistically linked to the pathogenesis and progression of multiple hormone-dependent conditions, particularly malignancies of the breast, endometrium, prostate, and ovaries, as well as benign conditions such as endometriosis. The development of potent STS inhibitors, exemplified by Estrone 3-O-Sulfamate, represents a targeted therapeutic strategy to disrupt local steroid hormone production within pathological tissues while potentially minimizing systemic endocrine disruption [1] [2] [3].

Biochemical Role of Steroid Sulfatase in Steroidogenesis and Estrogen Reactivation

Steroid Sulfatase catalyzes the hydrolysis of the sulfate ester bond at the C3 position of steroid molecules through a distinctive catalytic mechanism involving a formylglycine residue within its active site. This post-translationally modified amino acid residue (derived from cysteine) undergoes hydration to generate a nucleophile that attacks the sulfur atom in the substrate, leading to sulfate cleavage. The enzyme exhibits remarkable catalytic efficiency toward estrone sulfate (Km ≈ 1-2 μM), which represents its preferred substrate, followed by dehydroepiandrosterone sulfate. This reaction is functionally irreversible under physiological conditions due to rapid product dissociation and unfavorable equilibrium constants for the reverse sulfonation reaction [2] [5] [7].

The biochemical significance of Steroid Sulfatase extends across multiple steroidogenic pathways:

  • Estrogen Reactivation Pathway: Estrone sulfate (plasma concentration: 0.6 nM in postmenopausal women) undergoes desulfation to estrone, which is subsequently reduced to estradiol (the most potent natural estrogen) by 17β-hydroxysteroid dehydrogenase type 1. This pathway predominates in peripheral tissues, particularly after menopause when ovarian estrogen production ceases.
  • Androgen Precursor Activation: Dehydroepiandrosterone sulfate (plasma concentration: 1.6 μM in postmenopausal women) is converted to dehydroepiandrosterone, which serves as a precursor for both androstenedione (a direct androgen) and downstream estrogens via aromatization.
  • Neurosteroid Metabolism: Steroid Sulfatase activates neuroactive steroids such as pregnenolone sulfate within the central nervous system, influencing neuronal excitability and cognitive function, though this represents a secondary focus in cancer biology [1] [3] [5].

The intracellular dynamics of sulfated steroids are tightly regulated by membrane transporters. Organic anion transporting polypeptides (OATP1A2, OATP1B1, OATP1B3, OATP2B1) facilitate cellular uptake of estrone sulfate and dehydroepiandrosterone sulfate, while efflux is mediated by ATP-binding cassette transporters. Steroid Sulfatase is embedded in the endoplasmic reticulum membrane with its catalytic domain oriented toward the cytoplasm, positioning it strategically to intercept transported sulfated steroids. The enzyme's expression is transcriptionally regulated by nuclear receptors and inflammatory mediators, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which may contribute to its overexpression in tumor microenvironments [3] [7].

Table 1: Kinetic Parameters of Steroid Sulfatase for Primary Substrates

SubstrateKm (μM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)Tissue Concentration in Postmenopausal Women
Estrone sulfate1.0-2.015.815.80.6 nM (serum)
Dehydroepiandrosterone sulfate15-306.70.451.6 μM (serum)
Cholesterol sulfate45-600.90.02Variable tissue distribution
Pregnenolone sulfate12-184.20.35Variable tissue distribution

Steroid Sulfatase as a Therapeutic Target in Hormone-Dependent Cancers

The therapeutic rationale for targeting Steroid Sulfatase in hormone-dependent pathologies stems from several biochemical observations: sulfated steroid concentrations substantially exceed those of unconjugated steroids in circulation (by 5-100 fold); sulfated steroids exhibit prolonged plasma half-lives (10-12 hours versus 20-30 minutes for unconjugated steroids); and hormone-dependent tumors frequently overexpress Steroid Sulfatase while simultaneously downregulating estrogen sulfotransferase. This enzymatic imbalance creates a permissive environment for intratumoral estrogen production, even when systemic estrogen levels are low. Pharmacological inhibition of Steroid Sulfatase thus represents a strategy to deplete the most abundant reservoir of estrogen precursors, potentially complementing or surpassing the efficacy of aromatase inhibition in certain contexts [1] [2] [4].

Estrone 3-O-Sulfamate (also known as EMATE, J994) emerged as a prototype Steroid Sulfatase inhibitor with exceptional biochemical potency. This compound is the sulfamate ester derivative of estrone, designed as a mechanism-based irreversible inhibitor that exploits the catalytic machinery of Steroid Sulfatase. Upon entry into the active site, the sulfamate group undergoes hydrolysis analogous to the natural substrate, but instead generates a highly reactive intermediate that covalently modifies the formylglycine residue, permanently inactivating the enzyme. This inhibition mechanism is characterized by extremely slow enzyme regeneration kinetics, requiring de novo enzyme synthesis for functional recovery [1] [8].

The pharmacological profile of Estrone 3-O-Sulfamate reveals extraordinary inhibitory potency across experimental systems:

  • In vitro enzymatic assays: Half-maximal inhibitory concentration values of 18 nM in placental microsomes and 65-830 pM in MCF-7 breast cancer cells, indicating cell-type specific enhancement of inhibitory activity.
  • Cellular models: Near-complete (>95%) inhibition of estrone sulfate and dehydroepiandrosterone sulfate hydrolysis at 1 μM concentration in breast cancer cell lines.
  • In vivo preclinical models: Single subcutaneous doses (1-10 mg/kg) in rats produced virtually complete ablation of Steroid Sulfatase activity in liver, mammary, and tumor tissues, with effects persisting for over 7 days, demonstrating prolonged pharmacodynamic action [1] [5] [8].

A distinctive pharmacokinetic property of Estrone 3-O-Sulfamate and related sulfamate inhibitors involves their selective accumulation in erythrocytes. This phenomenon results from high-affinity binding to carbonic anhydrase isoforms within red blood cells, creating a reservoir that prolongs systemic exposure. Notably, this erythrocyte sequestration protects the inhibitor from first-pass hepatic metabolism following oral administration, contributing to high oral bioavailability (>90% in rat models) and sustained systemic exposure [1] [2].

Table 2: Inhibitory Potency of Estrone 3-O-Sulfamate Across Experimental Systems

Experimental SystemSubstrateIC50 ValueIncubation TimeResidual Activity at 1 μM
Placental microsomes[³H] Estrone sulfate18 nM30 minutes<5%
MCF-7 breast cancer cells[³H] Estrone sulfate65 pM20 hours<1%
JEG-3 choriocarcinoma cells[³H] Estrone sulfate3.2 nM4 hours<5%
HEK293 transfected cells[³H] Estrone sulfate0.9 nM2 hours<2%
HEK293 transfected cells[¹⁴C] Dehydroepiandrosterone sulfate2.4 nM2 hours<3%

Pathophysiological Relevance of Steroid Sulfatase in Breast Cancer, Endometriosis, and Prostate Cancer

Breast Cancer Pathology: Steroid Sulfatase assumes critical importance in breast oncology due to its overexpression in malignant compared to normal breast tissue. Transcriptomic analyses reveal 5-15 fold higher Steroid Sulfatase messenger RNA levels in breast carcinomas versus adjacent normal tissue. Immunohistochemical studies demonstrate strong cytoplasmic staining in 85-90% of estrogen receptor-positive tumors. This enzymatic overexpression has clinical ramifications: elevated tumor Steroid Sulfatase expression independently predicts reduced relapse-free survival and correlates with indicators of aggressive biology including higher histological grade, increased proliferation indices, and HER2 overexpression. Notably, Steroid Sulfatase activity provides an alternative pathway for intratumoral estrogen generation in patients who develop resistance to aromatase inhibitors. Biochemical studies confirm that aromatase inhibitor-resistant cell lines markedly upregulate Steroid Sulfatase expression and activity, effectively shifting their dependency from the aromatase to the sulfatase pathway for estrogen synthesis. This adaptive response establishes a compelling rationale for Steroid Sulfatase inhibition, particularly in endocrine-resistant settings [1] [3] [4].

Endometriosis Pathogenesis: The estrogen-dependent nature of endometriosis is well-established, with lesional tissue exhibiting aberrant steroid metabolism. Both endometrial implants and ectopic lesions express functionally active Steroid Sulfatase, facilitating local conversion of circulating estrone sulfate to estrone/estradiol. Crucially, Steroid Sulfatase activity in endometriotic stromal cells substantially exceeds that in normal endometrial stroma (by approximately 3-fold), creating a microenvironment of heightened estrogen bioavailability that promotes lesion survival and proliferation. Supporting this enzymatic dysregulation, messenger RNA analyses demonstrate 2.5-4 fold higher Steroid Sulfatase transcript levels in ovarian endometriomas versus eutopic endometrium. The resulting autocrine/paracrine estrogen signaling stimulates cyclooxygenase-2 expression and prostaglandin E2 production, establishing a pro-inflammatory and proliferative feed-forward loop. These molecular features identify Steroid Sulfatase as a rational therapeutic target in endometriosis, potentially offering advantages over conventional hormonal interventions by specifically disrupting local estrogen production within lesions without inducing systemic hypoestrogenism [3] [6].

Prostate Cancer Endocrinology: While prostate cancer pathogenesis is predominantly androgen-driven, accumulating evidence implicates estrogen signaling in disease progression, particularly in advanced and castration-resistant stages. Prostate cancer specimens exhibit robust Steroid Sulfatase expression by immunohistochemistry, localized predominantly to malignant glandular epithelium. Biochemical assays demonstrate functional enzyme activity capable of hydrolyzing both estrone sulfate and dehydroepiandrosterone sulfate. The latter substrate is especially relevant to prostate cancer biology, as Steroid Sulfatase-mediated dehydroepiandrosterone sulfate hydrolysis provides dehydroepiandrosterone, which undergoes conversion to androstenedione and subsequently to testosterone and dihydrotestosterone via intratumoral 5α-reductase activity. Additionally, dehydroepiandrosterone can be aromatized to estrogens, activating estrogen receptor-mediated pathways implicated in prostate cancer progression. Clinical investigations reveal that Steroid Sulfatase messenger RNA levels increase with higher Gleason scores and correlate with markers of aggressive disease, including increased vascular invasion and earlier biochemical recurrence. These findings suggest a dual androgen-estrogen activation pathway downstream of Steroid Sulfatase in prostate malignancies, supporting its investigation as a therapeutic target [4] [6] [7].

Table 3: Steroid Sulfatase Expression and Activity in Hormone-Dependent Pathologies

PathologyExpression Compared to NormalEnzymatic ActivityCorrelation with Disease Parameters
Breast Cancer5-15 fold higher mRNA; 90% IHC positivity3-8 fold increased conversion of estrone sulfate to estradiolInverse correlation with relapse-free survival; Positive association with HER2 status
Endometriosis2.5-4 fold higher mRNA in lesions3 fold higher hydrolysis of estrone sulfate in stromal cellsPositive association with lesion prostaglandin E2 production and inflammation
Prostate CancerStrong IHC staining in malignant glandsDetectable hydrolysis of dehydroepiandrosterone sulfate and estrone sulfatePositive association with Gleason score and biochemical recurrence
Endometrial Cancer60-70% IHC positivity2.5 fold higher than benign endometriumCorrelation with advanced FIGO stage and myometrial invasion

Properties

CAS Number

148672-09-7

Product Name

Estrone 3-O-Sulfamate

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate

Molecular Formula

C18H23NO4S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1

InChI Key

RVKFQAJIXCZXQY-CBZIJGRNSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N

Synonyms

3-[(Aminosulfonyl)oxy]estra-1,3,5(10)-trien-17-one; EMATE; Estrone 3-Sulfamate; Estrone O-Sulfamate; Estrone Sulfamate;

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.